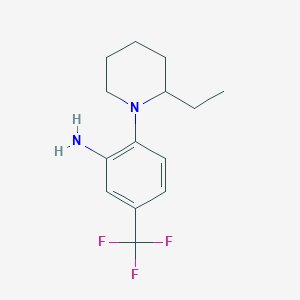

2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Overview

Description

“2-(2-Ethyl-1-piperidinyl)-ethylamine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 .

Physical And Chemical Properties Analysis

The boiling point of “2-(2-Ethyl-1-piperidinyl)-ethylamine” is predicted to be 214.1±8.0 °C and its density is predicted to be 0.886±0.06 g/cm3 . The pKa value is predicted to be 10.21±0.10 .Scientific Research Applications

Arylcycloalkylamines in D2-like Receptors

Arylcycloalkylamines, such as phenyl piperidines, have been identified as key pharmacophoric groups in several antipsychotic agents. These compounds, with arylalkyl substituents, can enhance the potency and selectivity of binding affinity at D(2)-like receptors. Research focused on the synthesis and evaluation of ligands for D2-like receptors has highlighted the significance of arylalkyl moieties in improving selectivity and potency at these receptors. This indicates the potential of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine derivatives in the development of antipsychotic medications (Sikazwe et al., 2009).

Dopamine D2 Receptor Ligands

Dopamine plays a crucial role in the central and peripheral nervous system, acting through five types of dopamine receptors (D1–5Rs). Antagonists and partial agonists of D2 receptors are utilized in treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This underscores the therapeutic potential of compounds like 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine in neuropsychiatric disorder treatment (Jůza et al., 2022).

Antidepressants Targeting 5-HT1A Receptors

5-HT1A receptor plays a pivotal role in the brain serotonin system, modulating the release of serotonin and other neurotransmitters. Differences in 5-HT1A receptor regulation are linked with depression and responses to antidepressants. Many antidepressants targeting the 5-HT1A receptor share similar functional groups, such as piperazine and piperidine, suggesting that compounds with these groups may provide a basis for new clinical drugs for depression (Wang et al., 2019).

Novel Antineoplastic Agents

A series of novel compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. This highlights the potential of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine derivatives in cancer treatment (Hossain et al., 2020).

Safety and Hazards

The safety information for “2-(2-Ethyl-1-piperidinyl)-ethylamine” indicates that it has hazard statements H314-H302, which means it causes severe skin burns and eye damage, and it is harmful if swallowed . The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P305+P351+P338-P405-P501-P264-P270-P301+P312-P330-P501 .

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2/c1-2-11-5-3-4-8-19(11)13-7-6-10(9-12(13)18)14(15,16)17/h6-7,9,11H,2-5,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMQCEWYJRYLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

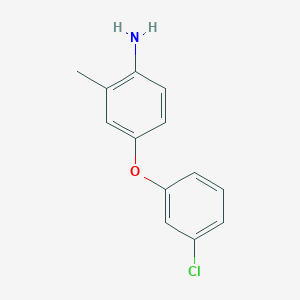

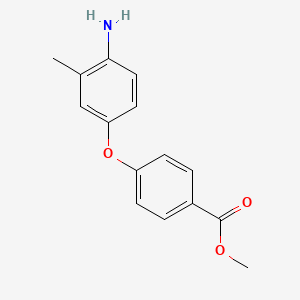

![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)

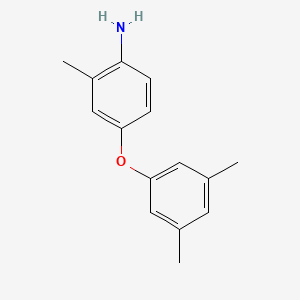

![5-Bromo-2-[3-(dimethylamino)phenoxy]aniline](/img/structure/B3171280.png)

![4-[2-(4-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B3171335.png)

![4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B3171342.png)